molecular formula C11H19NO2 B14536869 Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate CAS No. 62008-48-4

Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate

Cat. No.: B14536869
CAS No.: 62008-48-4
M. Wt: 197.27 g/mol
InChI Key: YPUORJXLHVMEMQ-VHSXEESVSA-N
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Description

Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate is a chemical compound with the molecular formula C11H19NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reduction of quinoline derivatives followed by esterification. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and esterification agents like methanol in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced forms of the compound, and substituted octahydroquinoline derivatives .

Scientific Research Applications

Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4aS,8aR)-8a-(3-methoxy-3-oxopropyl)-1,3,4,5,8,8a-hexahydro-4a(2H)-naphthalenecarboxylate
  • Methyl (4aS,8aR)-octahydro-4a(2H)-quinolinylacetate hydrochloride

Uniqueness

Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62008-48-4

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-14-11(13)12-8-4-6-9-5-2-3-7-10(9)12/h9-10H,2-8H2,1H3/t9-,10+/m0/s1

InChI Key

YPUORJXLHVMEMQ-VHSXEESVSA-N

Isomeric SMILES

COC(=O)N1CCC[C@H]2[C@H]1CCCC2

Canonical SMILES

COC(=O)N1CCCC2C1CCCC2

Origin of Product

United States

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